molecular formula C10H9Cl2FN2O2 B2940555 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine CAS No. 680217-88-3

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine

Cat. No.: B2940555
CAS No.: 680217-88-3
M. Wt: 279.09
InChI Key: BLOYASGEDJPMSI-UHFFFAOYSA-N
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Description

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine is a chemical compound with the molecular formula C10H9Cl2FN2O2 and a molecular weight of 279.09 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichloro-5-fluoropyridin-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2FN2O2/c11-8-6(5-7(13)9(12)14-8)10(16)15-1-3-17-4-2-15/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOYASGEDJPMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine typically involves the reaction of 2,6-dichloro-5-fluoropyridine with morpholine in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability.

Chemical Reactions Analysis

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine, with the CAS number 680217-88-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Chemical Formula: C₁₀H₉Cl₂FN₂O₂
Molecular Weight: 279.1 g/mol
Melting Point: 132–133 °C
Synonyms: (2,6-Dichloro-5-fluoropyridin-3-yl)(morpholino)methanone

The compound features a morpholine ring substituted with a dichloro-fluoropyridine moiety, which is significant in enhancing its pharmacological properties.

Anticancer Activity

Research indicates that morpholine derivatives exhibit notable anticancer properties. A study highlighted the cytotoxic effects of various morpholine derivatives against cancer cell lines, suggesting that modifications to the morpholine structure can lead to enhanced activity against specific tumors .

Antimicrobial Properties

Morpholine derivatives have shown antimicrobial activity against a range of pathogens. The presence of the pyridine ring in this compound may contribute to its efficacy against bacterial strains .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can inhibit key enzymes or disrupt cellular processes essential for pathogen survival or cancer cell proliferation .

Study 1: Anticancer Efficacy

In a study conducted on various morpholine derivatives, including this compound, it was found that this compound exhibited significant cytotoxicity against breast cancer cell lines. The study measured cell viability using MTT assays and reported an IC50 value indicative of potent anticancer activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition zones in agar diffusion tests, suggesting its potential as a novel antimicrobial agent .

Data Summary

Property Value
Chemical FormulaC₁₀H₉Cl₂FN₂O₂
Molecular Weight279.1 g/mol
Melting Point132–133 °C
CAS Number680217-88-3
Anticancer Activity (IC50)Significant (exact value varies by study)
Antimicrobial ActivityEffective against various strains

Q & A

Q. What are the optimal synthetic routes for 4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine, and how can purity be ensured?

The synthesis typically involves coupling a functionalized pyridine derivative with morpholine via a carbonyl linkage. A common approach is to react 2,6-dichloro-5-fluoropyridine-3-carbonyl chloride with morpholine in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification methods include recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to confirm purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 identify substituents (e.g., morpholine protons at δ 3.6–3.8 ppm, pyridine signals at δ 8.1–8.5 ppm) .
  • IR : Stretching vibrations for the carbonyl group (C=O) appear near 1680–1700 cm1^{-1}, and morpholine C-O-C bands at 1100–1250 cm1^{-1} .
  • Raman Spectroscopy : Useful for detecting pressure-induced conformational changes (e.g., shifts in C-H stretching modes at 2980–3145 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Discrepancies between experimental and computational data (e.g., bond lengths or vibrational modes) require cross-validation:

  • Multi-Technique Analysis : Combine X-ray crystallography, Raman, and IR to confirm molecular packing and hydrogen-bonding interactions .
  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets and compare with experimental results .
  • Statistical Validation : Use R-factors (<5%) and residual density maps in crystallographic refinement (e.g., SHELXL ).

Q. What computational methods are suitable for studying electronic effects of substituents on reactivity?

  • DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Substituents like fluorine lower LUMO energy, enhancing electrophilicity .
  • Molecular Docking : Model interactions with biological targets (e.g., kinases) using AutoDock Vina. The morpholine moiety may act as a hydrogen-bond acceptor .

Q. How do solvent and temperature impact reaction mechanisms in derivative synthesis?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitution.
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or 1^1H NMR to identify rate-determining steps. For example, morpholine coupling to pyridine carbonyl chloride proceeds faster at 60°C .

Q. What structural changes occur under high-pressure conditions?

High-pressure Raman studies (0–3.5 GPa) reveal:

  • Phase Transitions : Splitting of C-H stretching modes (2988–3145 cm1^{-1}) at ~1.7 GPa, indicating conformational changes in the morpholine ring .
  • Hydrogen Bonding : Pressure enhances C-H···O interactions, altering crystal packing. X-ray diffraction under pressure is recommended for full structural analysis .

Q. How can this compound be applied in drug discovery, and what are key SAR considerations?

  • Bioactivity Screening : Test against kinase targets (e.g., PI3K or mTOR) using fluorescence polarization assays. The dichloro-fluoropyridine group enhances binding to hydrophobic pockets .
  • SAR Insights :
    • Morpholine Substitution : Replacing morpholine with piperazine reduces solubility but increases metabolic stability.
    • Halogen Effects : Fluorine at position 5 improves bioavailability by reducing CYP450 metabolism .

Methodological Notes

  • Data Reproducibility : Always report solvent, temperature, and pressure conditions for synthesis and spectroscopy.
  • Safety Protocols : Handle chloro- and fluoro-pyridine intermediates in fume hoods due to toxicity .
  • Advanced Tools : Use SHELX for crystallography and Gaussian 16 for DFT calculations.

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